molecular formula C13H12N4O B3806735 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline

Cat. No. B3806735
M. Wt: 240.26 g/mol
InChI Key: FJYMBSAEGOSGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline, also known as IQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IQ-1 is a quinoxaline derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline exerts its biological effects by inhibiting the activity of the protein β-catenin, which is involved in the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, and dysregulation of this pathway is associated with many diseases including cancer and neurodegenerative disorders. By inhibiting β-catenin, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline can modulate the activity of downstream genes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to have several biochemical and physiological effects in various cell types and animal models. These include:
- Enhanced differentiation and survival of neural stem cells
- Improved cognitive function and memory in animal models of neurodegenerative diseases
- Inhibition of cancer cell growth and proliferation
- Sensitization of cancer cells to chemotherapy drugs
- Modulation of immune cell activity and improved immune responses against infectious agents and cancer cells

Advantages and Limitations for Lab Experiments

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has several advantages for laboratory experiments, including its ability to modulate the activity of the Wnt signaling pathway, which is involved in many cellular processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline, including:
- Further studies on its mechanism of action and downstream targets
- Evaluation of its potential as a therapeutic agent for neurodegenerative diseases and cancer
- Investigation of its effects on other cellular processes and pathways
- Development of more potent and selective derivatives of 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline for improved efficacy and safety
- Exploration of its potential as a tool for studying the Wnt signaling pathway and its role in various diseases.

Scientific Research Applications

5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to enhance the differentiation of neural stem cells and promote their survival. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway, which is involved in the development and progression of many types of cancer. 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects.
In immunology, 5-(3-isopropyl-1,2,4-oxadiazol-5-yl)quinoxaline has been shown to modulate the activity of immune cells such as T cells and dendritic cells, leading to improved immune responses against infectious agents and cancer cells.

properties

IUPAC Name

3-propan-2-yl-5-quinoxalin-5-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8(2)12-16-13(18-17-12)9-4-3-5-10-11(9)15-7-6-14-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYMBSAEGOSGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C3C(=CC=C2)N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.